N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane structure is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. One common method includes the reaction of 2-adamantylamine with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate coupling conditions. This reaction often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups attached to the adamantane core.
Substitution: The compound can participate in substitution reactions, particularly at the adamantane or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: The compound’s stability and unique structural properties make it useful in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N5-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the pyrazole ring can interact with various enzymes and receptors. The exact molecular pathways involved depend on the specific biological activity being studied, but common targets include viral proteins, cancer cell receptors, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also features an adamantane moiety.
Rimantadine: Another antiviral drug similar to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, it also contains an adamantane structure.
Uniqueness
N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of the adamantane moiety with the pyrazole ring, which can confer distinct biological activities and pharmacokinetic properties
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35g/mol |
IUPAC Name |
N-(2-adamantyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H21N3O/c1-18-13(2-3-16-18)15(19)17-14-11-5-9-4-10(7-11)8-12(14)6-9/h2-3,9-12,14H,4-8H2,1H3,(H,17,19) |
InChI Key |
VMEHOYNDAQNPKW-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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